4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Description
4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a complex organic compound characterized by its unique chemical structure This compound features a cyclohexane ring substituted with a methanesulfonamidomethyl group and a methoxy-trifluoromethyl-phenyl group
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O4S/c1-26-15-8-7-13(17(18,19)20)9-14(15)22-16(23)12-5-3-11(4-6-12)10-21-27(2,24)25/h7-9,11-12,21H,3-6,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMUCSNOCOFNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCC(CC2)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the methanesulfonamidomethyl group, and the attachment of the methoxy-trifluoromethyl-phenyl group. Common reagents used in these reactions include trifluoromethylating agents, methanesulfonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl group and sulfonyl chloride functionality.
Methanesulfonamide derivatives: Compounds with similar sulfonamide groups.
Cyclohexane carboxamides: Compounds with similar cyclohexane and carboxamide structures
Uniqueness
4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Biological Activity
The compound 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a cyclohexane ring, a methanesulfonamide group, and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group is notable for enhancing biological activity due to increased metabolic stability and lipid solubility.
- Molecular Formula : C18H24N4O4S
- Molecular Weight : 392.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances its binding affinity to proteins involved in various pathways, including:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : It exhibits free radical scavenging capabilities, contributing to its potential use in mitigating oxidative stress-related conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes critical in disease processes:
| Enzyme Target | IC50 Value (µM) | Biological Activity |
|---|---|---|
| AChE | 19.2 | Moderate Inhibition |
| BChE | 13.2 | Moderate Inhibition |
| COX-2 | Not specified | Moderate Inhibition |
| LOX-15 | Not specified | Moderate Inhibition |
These results indicate that the compound may have therapeutic potential in treating conditions like Alzheimer's disease and inflammatory disorders.
Case Studies
- Alzheimer's Disease Model : In a study involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects, suggesting potential applications in cancer therapy alongside neuroprotective effects against cholinesterase inhibition.
- Inflammation Models : The compound was evaluated in models of acute inflammation, where it demonstrated significant anti-inflammatory properties by reducing edema and inflammatory cytokine levels.
Q & A
Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction yields?
The synthesis involves a multi-step process, including:
- Sulfonamide formation : Reacting methanesulfonyl chloride with an aminomethyl-substituted cyclohexane intermediate under anhydrous conditions (e.g., DCM, triethylamine).
- Carboxamide coupling : Using coupling agents like EDC/HOBt to link the cyclohexane core to the 2-methoxy-5-(trifluoromethyl)aniline moiety .
- Yield optimization : Employ Design of Experiments (DOE) to test variables (temperature, solvent, catalyst). For example, using Pd catalysts for Suzuki-Miyaura cross-coupling (if applicable) and monitoring purity via HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm the presence of the methanesulfonamidomethyl group (δ ~2.8–3.2 ppm for CH2-SO2) and trifluoromethyl (δ ~110–120 ppm in 13C).
- X-ray crystallography : Resolve stereochemistry of the cyclohexane ring (e.g., chair conformation) and validate hydrogen bonding between the sulfonamide and carboxamide groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C17H22F3N2O4S) with <5 ppm error .
Q. How should initial biological activity screening be designed?
- In vitro assays : Test against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays.
- Dose-response curves : Measure IC50 values in triplicate, using positive controls (e.g., staurosporine for kinases) .
- Solubility assessment : Pre-screen in DMSO/PBS mixtures to avoid false negatives due to precipitation .
Advanced Research Questions
Q. How can binding affinity and mechanism of action be systematically studied?
- Surface plasmon resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (kon/koff).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the trifluoromethyl group and hydrophobic pockets .
Q. What strategies resolve contradictions in reported biological activity data?
- Reproducibility checks : Replicate assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays).
- Orthogonal assays : Validate enzyme inhibition using both luminescence- and fluorescence-based readouts.
- Impurity profiling : Characterize batches via LC-MS to rule out side products (e.g., de-methylated analogs) .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Substituent modification : Replace the methoxy group with ethoxy or halogen (F/Cl) to enhance metabolic stability.
- Trifluoromethyl analogs : Synthesize derivatives with -CF2H or -OCF3 and compare logP/binding scores .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen bond donors/acceptors .
Q. What methodologies enable comparative analysis with structurally similar compounds?
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor substitutions (e.g., cyclohexane vs. cyclopentane cores).
- Meta-analysis : Compile bioactivity data from PubChem or ChEMBL for analogs (e.g., N-(4-fluorophenyl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
